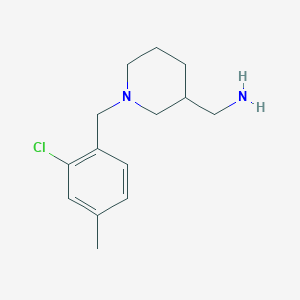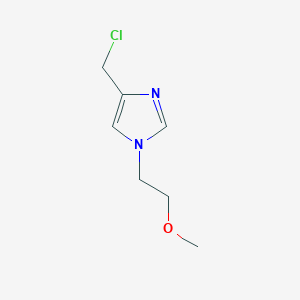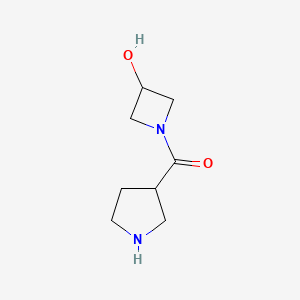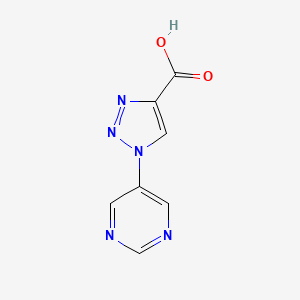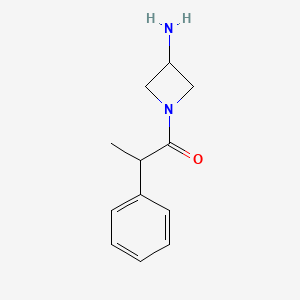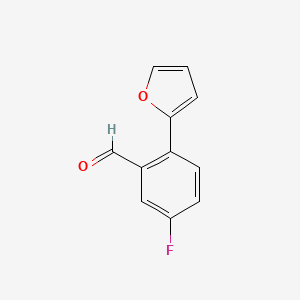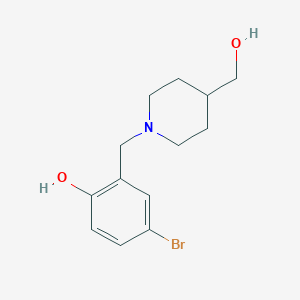
5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid
Vue d'ensemble
Description
5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H4BrF2NO2. It has a molecular weight of 260.04 . This compound is a solid at room temperature and should be stored at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR can provide information about the types and numbers of hydrogen atoms in the molecule, while 13C NMR can provide similar information about carbon atoms . Additionally, X-ray crystallography can be used to determine the three-dimensional structure of the molecule .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 260.04 . The compound should be stored at 2-8°C .
Applications De Recherche Scientifique
Synthetic Routes and Derivatives
Oxazole-4-carboxylate derivatives, including 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid, have been synthesized through various processes. Notable among them is the high-yielding synthesis of several 2,5-disubstituted oxazole-4-carboxylates, which involved treatment of N-acyl-β-halodehydroaminobutyric acid derivatives with a solution of DBU in acetonitrile. This method produced oxazoles with good fluorescence quantum yields and moderate solvent sensitivity, indicating their potential as fluorescent probes (Ferreira et al., 2010). Furthermore, an efficient access to (hetero)aryloxazoles was achieved through palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various halogenated compounds (Verrier et al., 2008).
Chemical Transformations
The reactivity and transformation of oxazole derivatives have been explored extensively. For instance, the bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid resulted in the formation of a five-membered oxazole ring, specifically 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide (Ukrainets et al., 2007). Similarly, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlighted the structural versatility of oxazole derivatives for forming biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Chemical Properties and Stability
The stability and spectroscopic properties of oxazole derivatives have been a subject of study. It was found that oxazoles containing both 5-hydroxy and 4-carboxy substituents are unstable against hydrolytic ring opening and decarboxylation, suggesting the importance of structural stability in the chemical behavior of these compounds (Tirla et al., 2021).
Safety and Hazards
The safety data sheet (SDS) for 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The SDS recommends avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future research directions for 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by oxazole derivatives, this compound could be a promising candidate for drug development .
Propriétés
IUPAC Name |
5-(4-bromo-2,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF2NO3/c11-5-2-6(12)4(1-7(5)13)9-8(10(15)16)14-3-17-9/h1-3H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVBQAXZNVOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



